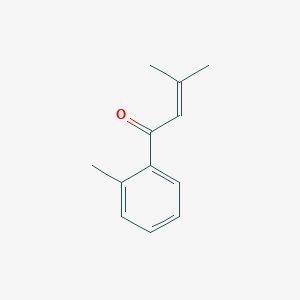![molecular formula C19H21NO6 B15168026 Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate CAS No. 620960-33-0](/img/structure/B15168026.png)
Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate is a chemical compound known for its unique structure and properties It is a derivative of propanedioic acid, featuring a naphthalene ring and a nitroethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate typically involves the esterification of propanedioic acid derivatives with diethyl groups. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure high yield and purity. One common method involves the use of diethyl (α-azido(benzamido)methyl)phosphonate as a dipole and 2-naphthyl propiolate as a dipolarophile in a copper (I)-catalyzed alkyne–azide cycloaddition reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, utilizing automated reactors and continuous flow systems to maintain consistent quality and efficiency. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include amines, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Diethyl [(1S)-1-(naphthalen-1-yl)-2-nitroethyl]propanedioate involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester groups can undergo hydrolysis or substitution. These interactions can affect various biochemical pathways, making the compound useful in different applications.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester of propanedioic acid, used in similar synthetic applications.
Naphthalene derivatives: Compounds like naphthalene-2-carboxylic acid share structural similarities and are used in related research fields.
Propiedades
Número CAS |
620960-33-0 |
|---|---|
Fórmula molecular |
C19H21NO6 |
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
diethyl 2-[(1S)-1-naphthalen-1-yl-2-nitroethyl]propanedioate |
InChI |
InChI=1S/C19H21NO6/c1-3-25-18(21)17(19(22)26-4-2)16(12-20(23)24)15-11-7-9-13-8-5-6-10-14(13)15/h5-11,16-17H,3-4,12H2,1-2H3/t16-/m1/s1 |
Clave InChI |
ZOXOBWOVTGJGDD-MRXNPFEDSA-N |
SMILES isomérico |
CCOC(=O)C([C@H](C[N+](=O)[O-])C1=CC=CC2=CC=CC=C21)C(=O)OCC |
SMILES canónico |
CCOC(=O)C(C(C[N+](=O)[O-])C1=CC=CC2=CC=CC=C21)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,7-Bis(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15167947.png)
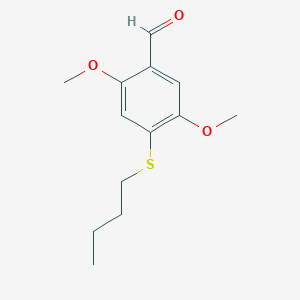
![1-(2-Chloroethoxy)-4-{4-[(propan-2-yl)oxy]benzene-1-sulfonyl}benzene](/img/structure/B15167955.png)
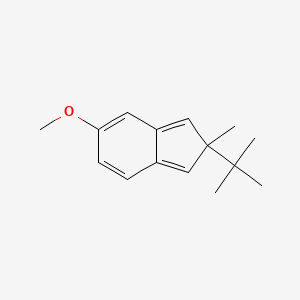
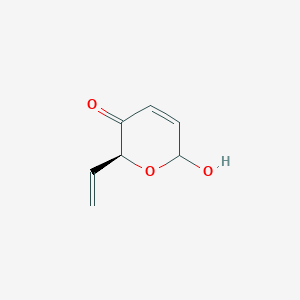
![1,5-Diethyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B15167984.png)
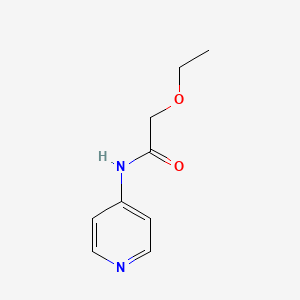
![2-Ethynyl-4-methoxy-1-[2-(4-methylphenyl)ethenyl]benzene](/img/structure/B15167993.png)
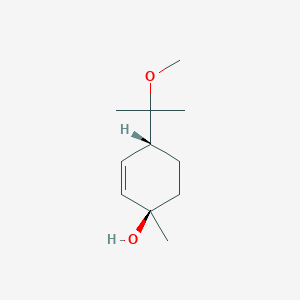
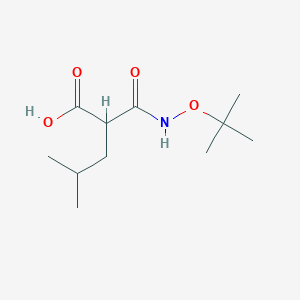
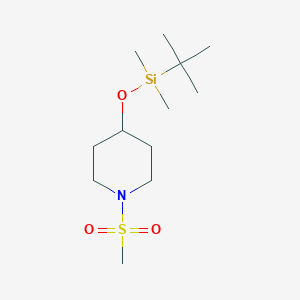
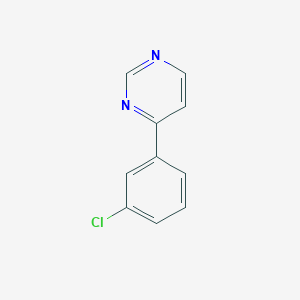
![3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B15168018.png)
